molecular formula C25H29N3O2 B2891335 1-allyl-4-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876888-37-8

1-allyl-4-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2891335
CAS RN: 876888-37-8
M. Wt: 403.526
InChI Key: IHIZYUZCWBXOCL-UHFFFAOYSA-N
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Description

The compound “1-allyl-4-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups, including an allyl group, a benzo[d]imidazole ring, a pyrrolidinone ring, and an ethylphenoxy group .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, it likely involves several steps, each introducing a different functional group. For example, the benzo[d]imidazole ring could be formed through a condensation reaction . The allyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecule contains several rings, including a benzo[d]imidazole ring and a pyrrolidinone ring, which likely contribute to its stability and reactivity . The presence of the allyl group could allow for reactions involving the π electrons of the double bond .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups it contains. For instance, the allyl group could participate in reactions involving the π electrons of the double bond . The benzo[d]imidazole ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of the benzo[d]imidazole and pyrrolidinone rings could influence its solubility and stability .

Scientific Research Applications

Synthesis Techniques

  • Innovative Synthesis Methods : Research on related compounds demonstrates advancements in synthesis techniques, such as the novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines from basic precursors. These methods have yielded a variety of substituted compounds, showcasing the versatility and potential applications of similar complex molecules in creating diverse chemical entities (Katritzky et al., 2000).

Biological Activity

  • Glycosidase Inhibitory Activity : The synthesis of derivatives like 7-deoxycasuarine has been explored for their potent and specific inhibitory activity against certain enzymes. This indicates the potential for related compounds to serve as biochemical tools or therapeutic agents (Carmona et al., 2003).

Material Science Applications

  • High Performance Thermosets : Novel benzoxazine monomers containing allyl groups have been synthesized for their use in creating thermosets with excellent thermomechanical properties. This research highlights the application of complex molecules in developing new materials with high thermal stability and mechanical strength (Agag & Takeichi, 2003).

Chemical Modification and Functionalization

  • Selective Oxidation Techniques : Techniques for the selective oxidation of activated alcohols in water showcase the potential for chemical functionalization of complex molecules. This process has implications for modifying molecular structures to achieve desired chemical properties or activities (Lipshutz et al., 2014).

Anticancer Activity

  • Focused Compound Libraries : The synthesis and evaluation of compounds derived from natural products, like oroidin, for their anticancer activity demonstrate the potential for related complex molecules in drug discovery and development. Identifying potent inhibitors of cell growth through the development of focused compound libraries highlights the therapeutic applications of such compounds (Dyson et al., 2014).

Future Directions

Given the biological activities associated with benzo[d]imidazole rings , this compound could be of interest for further study in medicinal chemistry. Future research could explore its potential biological activities and optimize its structure for increased potency and selectivity.

properties

IUPAC Name

4-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-3-14-27-18-20(17-24(27)29)25-26-22-8-5-6-9-23(22)28(25)15-7-16-30-21-12-10-19(4-2)11-13-21/h3,5-6,8-13,20H,1,4,7,14-18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIZYUZCWBXOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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